
2-Methoxy-4-(trifluoromethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is1S/C9H9F3O2/c1-14-8-4-7 (9 (10,11)12)3-2-6 (8)5-13/h2-4,13H,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a solid at room temperature .Applications De Recherche Scientifique
Photocatalytic Oxidation
2-Methoxy-4-(trifluoromethyl)benzyl alcohol and its derivatives are studied for their photocatalytic oxidation to corresponding aldehydes using titanium dioxide under visible light irradiation. This reaction is significant for organic synthesis, showcasing high conversion and selectivity, attributed to a specific surface complex formed on the TiO2 surface. The process is relevant for environmental and synthetic applications, illustrating the compound's utility in green chemistry and sustainable processes (Higashimoto et al., 2009).
Synthetic and Crystal Structure Insights
Research has synthesized and examined the crystal structure of compounds related to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, such as 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol. These studies provide insights into the molecular configurations and potential applications in material science and medicinal chemistry, illustrating the versatility of fluorinated benzyl alcohols in complex molecular frameworks (Liang, 2009).
Catalytic and Synthetic Methodologies
The compound and its related derivatives serve as key intermediates or reactants in developing novel catalytic and synthetic methodologies. For instance, α-(Trifluoromethyl)allylalcohols, easily derivable from such compounds, have been utilized to synthesize γ-(trifluoromethyl)allyl thioethers, benzyl ethers, trifluoroacetates, and azides. These methodologies are critical for the synthesis of trifluoromethylated vinylic and aromatic compounds, contributing to the advancement of fluorine chemistry (Radix-Large et al., 2004).
Pyrolysis Characteristics
The influence of oxygen-containing substituents on the pyrolysis characteristics of β-O-4 type model compounds, including derivatives of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, has been studied. These investigations are crucial for understanding the thermal degradation behavior of lignin and related compounds, informing the development of biofuel and biomass conversion technologies (Li et al., 2016).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
[2-methoxy-4-(trifluoromethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEBPFPPZUWWHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258383 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)benzyl alcohol | |
CAS RN |
286441-68-7 |
Source


|
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286441-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

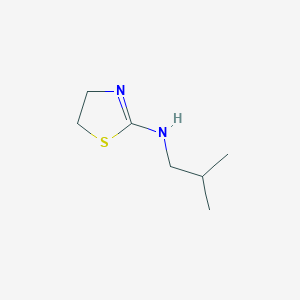
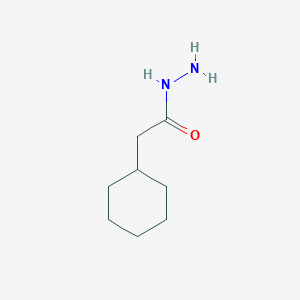
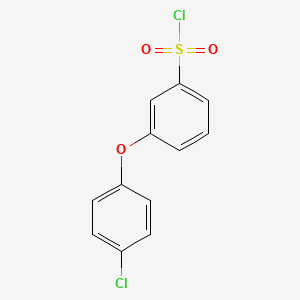
![methyl 2-({2-[(Z)-2-(2,4-dinitrophenyl)hydrazono]propyl}sulfanyl)acetate](/img/structure/B1350814.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B1350815.png)
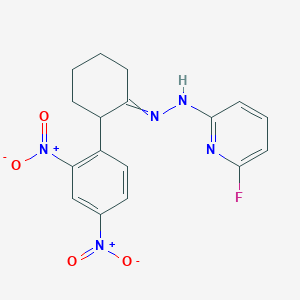

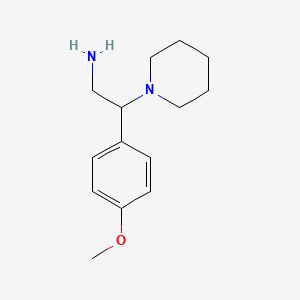
![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
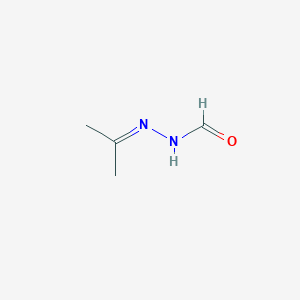
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![2,4-dichloro-N'-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide](/img/structure/B1350860.png)
![2-Amino-6-(trifluoromethyl)-3-[[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one](/img/structure/B1350862.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)